molecular formula C6H13NO3 B15275328 Methyl 2-amino-5-hydroxypentanoate

Methyl 2-amino-5-hydroxypentanoate

Katalognummer: B15275328
Molekulargewicht: 147.17 g/mol
InChI-Schlüssel: QVSHJIMHLBSSAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-amino-5-hydroxypentanoate is an organic compound with the molecular formula C6H13NO3. It is a derivative of pentanoic acid and features both an amino group and a hydroxyl group, making it a versatile compound in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2-amino-5-hydroxypentanoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-5-hydroxypentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired esterification.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or crystallization to obtain a high-purity product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-amino-5-hydroxypentanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 2-oxo-5-hydroxypentanoate or 2-amino-5-oxopentanoate.

    Reduction: 2-amino-5-hydroxypentanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 2-amino-5-hydroxypentanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor in the synthesis of amino acids and peptides.

    Medicine: It is investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of methyl 2-amino-5-hydroxypentanoate involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in various biochemical pathways. It can act as a substrate for enzymes, influencing metabolic processes and cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 5-hydroxypentanoate: Similar structure but lacks the amino group.

    2-amino-5-hydroxypentanoic acid: The non-esterified form of the compound.

    Methyl 2-amino-4-hydroxypentanoate: A positional isomer with the hydroxyl group on the fourth carbon.

Uniqueness

Methyl 2-amino-5-hydroxypentanoate is unique due to the presence of both amino and hydroxyl groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications. Its ability to participate in a wide range of reactions makes it a valuable compound in various fields of research and industry.

Eigenschaften

Molekularformel

C6H13NO3

Molekulargewicht

147.17 g/mol

IUPAC-Name

methyl 2-amino-5-hydroxypentanoate

InChI

InChI=1S/C6H13NO3/c1-10-6(9)5(7)3-2-4-8/h5,8H,2-4,7H2,1H3

InChI-Schlüssel

QVSHJIMHLBSSAL-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C(CCCO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.